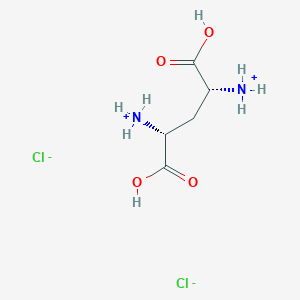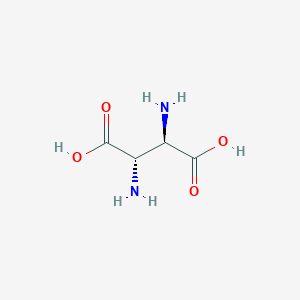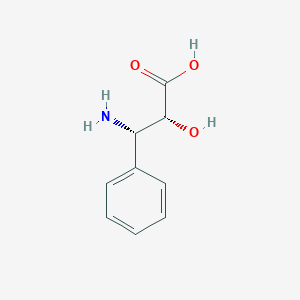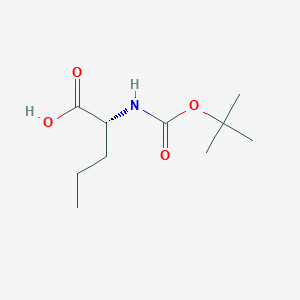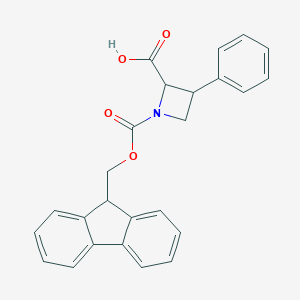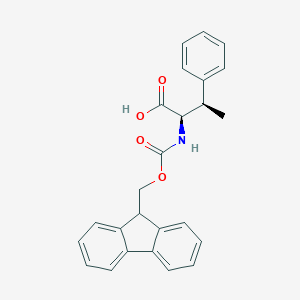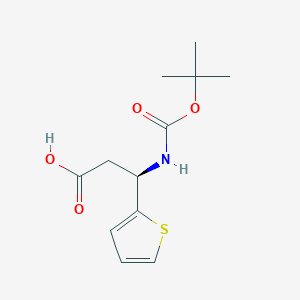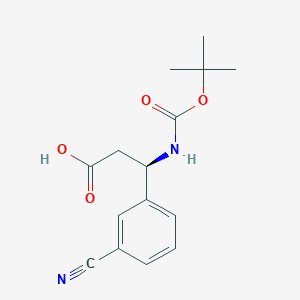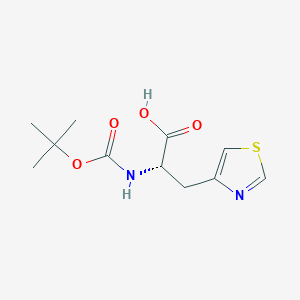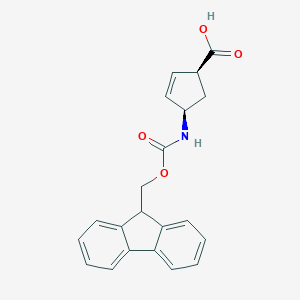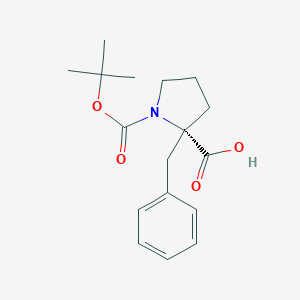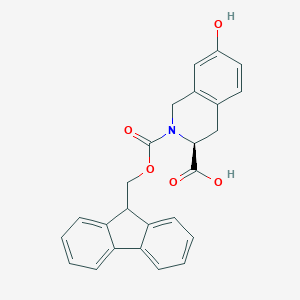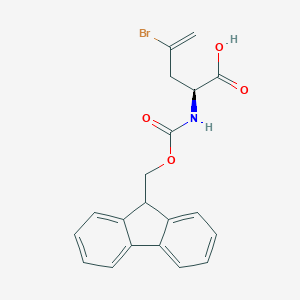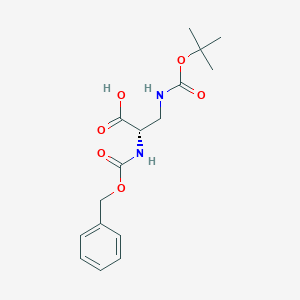
L-N-Cbz-3-N-Boc-氨基丙氨酸
描述
Z-Dap(Boc)-OH: is a chemical compound that belongs to the class of amino acids. It is a derivative of diaminopropionic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis due to its stability and reactivity.
科学研究应用
Chemistry: Z-Dap(Boc)-OH is widely used in the synthesis of peptides and proteins. Its stability and reactivity make it an ideal building block for the construction of complex peptide sequences.
Biology: In biological research, Z-Dap(Boc)-OH is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the design of therapeutic peptides with improved stability and efficacy.
Industry: In the pharmaceutical industry, Z-Dap(Boc)-OH is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
作用机制
Mode of Action
The compound contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic (thio-) carbamates, and 1 hydroxyl group. The mode of action of L-N-Cbz-3-N-Boc-Amino-alanine involves the protection and deprotection of amines . Boc-derivatives can be deprotected by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Biochemical Pathways
Primary amines are unique because they can accommodate two such groups . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Result of Action
The result of the action of L-N-Cbz-3-N-Boc-Amino-alanine is the successful synthesis of peptides. The compound plays a crucial role in protecting amines during the synthesis process, thereby preventing unwanted side reactions and ensuring the production of the desired peptide product .
Action Environment
The action of L-N-Cbz-3-N-Boc-Amino-alanine is influenced by various environmental factors. For instance, the pH of the environment can affect the protection and deprotection of amines . Furthermore, the temperature and solvent used can also influence the efficacy and stability of the compound.
生化分析
Biochemical Properties
L-N-Cbz-3-N-Boc-Amino-alanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins during these processes. For instance, it is involved in amidation reactions where it reacts with carboxylic acids to form amides . This reaction is facilitated by enzymes such as carbodiimide, which catalyzes the formation of amide bonds . The protective groups on L-N-Cbz-3-N-Boc-Amino-alanine help to stabilize the compound and prevent premature reactions, ensuring the correct formation of peptide bonds .
Cellular Effects
L-N-Cbz-3-N-Boc-Amino-alanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective groups allow it to be incorporated into peptides without interfering with cellular functions . Once incorporated, the protective groups can be removed under specific conditions, allowing the peptide to interact with cellular components. This process can affect cell signaling pathways by introducing new peptides that can act as signaling molecules . Additionally, the presence of L-N-Cbz-3-N-Boc-Amino-alanine in cells can influence gene expression by altering the availability of amino acids for protein synthesis .
Molecular Mechanism
At the molecular level, L-N-Cbz-3-N-Boc-Amino-alanine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s protective groups allow it to bind to specific enzymes without undergoing premature reactions . For example, the Boc group can be cleaved under acidic conditions, while the Cbz group can be removed through catalytic hydrogenolysis . These controlled reactions enable L-N-Cbz-3-N-Boc-Amino-alanine to participate in the synthesis of peptides and proteins by forming stable intermediates that can be further processed by enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-N-Cbz-3-N-Boc-Amino-alanine change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under specific conditions such as high temperatures or extreme pH levels . Over time, the protective groups on L-N-Cbz-3-N-Boc-Amino-alanine can be selectively removed to study the compound’s effects on cellular function . Long-term studies have shown that the compound can influence cellular processes by providing a steady supply of protected amino acids for peptide synthesis .
Dosage Effects in Animal Models
The effects of L-N-Cbz-3-N-Boc-Amino-alanine vary with different dosages in animal models. At low doses, the compound is well-tolerated and can be used to study its effects on peptide synthesis and cellular function . At high doses, L-N-Cbz-3-N-Boc-Amino-alanine can exhibit toxic effects, including disruption of cellular metabolism and enzyme inhibition . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse effects .
Metabolic Pathways
L-N-Cbz-3-N-Boc-Amino-alanine is involved in several metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis . The compound interacts with enzymes such as carbodiimide and acyl azide, which facilitate the formation of amide bonds . These interactions can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism . Additionally, the protective groups on L-N-Cbz-3-N-Boc-Amino-alanine can be selectively removed to study the compound’s role in different metabolic pathways .
Transport and Distribution
Within cells and tissues, L-N-Cbz-3-N-Boc-Amino-alanine is transported and distributed through interactions with transporters and binding proteins . The compound’s protective groups allow it to be transported without undergoing premature reactions, ensuring its stability during distribution . Once inside cells, L-N-Cbz-3-N-Boc-Amino-alanine can be localized to specific compartments where it participates in peptide synthesis and other biochemical reactions .
Subcellular Localization
L-N-Cbz-3-N-Boc-Amino-alanine exhibits specific subcellular localization, which can affect its activity and function . The compound’s protective groups can include targeting signals or post-translational modifications that direct it to specific organelles or compartments within the cell . For example, the Boc group can be cleaved in the acidic environment of lysosomes, while the Cbz group can be removed in the presence of specific enzymes . These localization signals ensure that L-N-Cbz-3-N-Boc-Amino-alanine is delivered to the correct cellular compartments for its intended biochemical functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Dap(Boc)-OH typically involves the protection of the amino and carboxyl groups of diaminopropionic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the protection of the carboxyl group using the tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods: In an industrial setting, the production of Z-Dap(Boc)-OH involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions: Z-Dap(Boc)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various protected and deprotected derivatives of diaminopropionic acid, which are useful intermediates in peptide synthesis.
相似化合物的比较
Fmoc-Dap(Boc)-OH: Another protected derivative of diaminopropionic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-Dap(Boc)-OH: A derivative with both amino groups protected by tert-butoxycarbonyl (Boc) groups.
Uniqueness: Z-Dap(Boc)-OH is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial for the successful construction of peptide chains.
属性
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373309 | |
| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-84-5 | |
| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
